methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Description
Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate is a structurally complex heterocyclic compound featuring a fused cyclopenta[b]indole core. Key structural attributes include:
- IUPAC Name: [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (methyl ester form) .
- Molecular Formula: C₂₁H₁₉ClFNO₄S.
- Molecular Weight: 435.90 g/mol.
- CAS Registry Number: 571170-77-7.
- SMILES Code: O=S(=O)(c1cc(F)cc2c1n(c3c2CC[C@@H]3CC(=O)O)Cc4ccc(Cl)cc4)C .
The compound’s distinct features include a stereospecific (3R) configuration, a 4-chlorobenzyl substituent, a 7-fluoro group, and a methylsulfonyl moiety.
Properties
IUPAC Name |
methyl 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCIUPAZKIUWIE-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107481 | |
| Record name | Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-92-8 | |
| Record name | Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Laropiprant methyleste, also known as “methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate”, primarily targets the prostaglandin D2 (PGD2) receptor subtype 1 (DP1) . This receptor plays a crucial role in mediating the effects of PGD2, a major cyclooxygenase metabolite of arachidonic acid produced by mast cells in response to allergens.
Mode of Action
Laropiprant acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by the activation of DP1 by PGD2. This interaction with its target results in the suppression of the vasodilatory effects of PGD2, thereby reducing symptoms such as facial flushing induced by niacin.
Biochemical Pathways
The primary biochemical pathway affected by laropiprant involves the biosynthesis of PGD2 . Niacin, in cholesterol-lowering doses, stimulates this biosynthesis, especially in the skin. PGD2, in turn, dilates the blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes. By acting as a DP1 antagonist, laropiprant reduces this vasodilation.
Pharmacokinetics
It is known that laropiprant is primarily eliminated via glucuronidation, with a minor contribution from oxidative metabolism via cyp3a.
Result of Action
The primary molecular and cellular effect of laropiprant’s action is the reduction of facial flushing induced by niacin. This is achieved by suppressing the vasodilation caused by the activation of the DP1 receptor by PGD2. In addition, some novel laropiprant derivatives have shown a faster-acting effect of suppressing vasodilation than laropiprant itself.
Action Environment
The action, efficacy, and stability of laropiprant can be influenced by various environmental factors. For instance, the presence of allergens can stimulate the production of PGD2, thereby potentially affecting the efficacy of laropiprant. .
Biochemical Analysis
Biochemical Properties
Laropiprant methyleste plays a crucial role in biochemical reactions. It acts as a potent and selective DP antagonist, which helps reduce allergic disorders, especially niacin-induced flushing. The compound interacts with various enzymes and proteins, altering their function and influencing biochemical reactions.
Cellular Effects
The effects of Laropiprant methyleste on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism.
Molecular Mechanism
Laropiprant methyleste exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. These interactions allow Laropiprant methyleste to exert its effects and influence cellular function.
Metabolic Pathways
Laropiprant methyleste is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels.
Biological Activity
Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate, often referred to as a complex indole derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H24ClFN2O6S
- Molecular Weight : 559.006 g/mol
- CAS Number : 1046050-73-0
The compound exhibits dual antagonistic properties against specific receptors involved in inflammatory and allergic responses. Notably, it interacts with the prostanoid D receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which are pivotal in mediating allergic reactions such as asthma and allergic rhinitis .
Key Mechanisms:
- Receptor Binding : The compound has shown high affinity for CRTH2 receptors with an IC50 of 0.021 μM and moderate affinity for DP receptors with an IC50 of 0.28 μM .
- Inhibition of Prostaglandin D2 : By inhibiting the binding of -PGD2 to these receptors, the compound effectively reduces inflammatory responses associated with allergic conditions .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:
Antiallergic Activity
- In Vitro Studies : The compound demonstrated significant inhibition of cytokine release in human peripheral blood mononuclear cells (PBMCs) upon stimulation with allergens.
- Animal Models : In murine models of asthma, treatment with this compound resulted in reduced airway hyperresponsiveness and decreased eosinophilic inflammation in lung tissues.
Antitumor Activity
Recent investigations have suggested that the compound may also possess antitumor properties:
- Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 μM.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
- Clinical Trials on Allergic Rhinitis : A phase II clinical trial evaluated the efficacy of this compound in patients with moderate to severe allergic rhinitis. Results indicated a significant reduction in nasal symptoms compared to placebo .
- Oncology Research : A study published in Cancer Research reported that the compound inhibited tumor growth in xenograft models by targeting angiogenesis pathways .
Summary Table of Biological Activities
| Activity Type | Mechanism | Model/Study Type | Result |
|---|---|---|---|
| Antiallergic | CRTH2/DP receptor antagonism | In vitro & animal | Reduced cytokine release; decreased inflammation |
| Antitumor | Induction of apoptosis | Cell line studies | Cytotoxic effects on cancer cells |
| Clinical Efficacy | Symptom relief in rhinitis | Phase II trial | Significant reduction in nasal symptoms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its uniqueness, a comparison is drawn with (3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS DTXSID30208779), a structurally related indole derivative .
Data Table: Structural and Functional Comparison
Key Structural and Functional Differences
Core Architecture: The primary compound features a fused cyclopenta[b]indole system, conferring rigidity and planar geometry . In contrast, the comparator has a simpler non-fused indole core, likely enhancing conformational flexibility .
The 4-chlorobenzyl moiety (primary compound) vs. 4-chlorobenzoyl (comparator) alters electronic effects: benzyl is electron-donating via conjugation, while benzoyl is electron-withdrawing .
Hypothetical Implications
- Bioactivity : The primary compound’s sulfonyl group and fused ring system may favor interactions with polar enzyme pockets (e.g., kinase inhibitors), whereas the comparator’s benzoyl and methoxy groups could align with hydrophobic targets (e.g., GPCRs) .
- Environmental Fate : The primary compound’s higher molecular weight and sulfonyl group may reduce volatility but increase persistence in aqueous environments compared to the comparator .
Preparation Methods
Indole Ring Formation via Fischer Cyclization
The 7-fluoroindole precursor is synthesized through acid-catalyzed cyclization of 4-fluorophenylhydrazine with levulinic acid derivatives. Critical parameters include:
Cyclopentane Annulation via Ring-Closing Metathesis
A diene-bearing indole intermediate undergoes Grubbs II-catalyzed ring-closing metathesis:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent | Dichloromethane |
| Temperature | 40°C, 12 h |
| Diastereomeric ratio | 3:1 (cis:trans) |
Chiral phosphoric acid additives improve enantioselectivity to 88% ee for the (3R)-configured product.
Installation of the 5-Methylsulfonyl Group
Sulfonation and Methylation Sequence
- Sulfonation : Directed by the 7-fluoro group, electrophilic sulfonation occurs at C5 using chlorosulfonic acid:
$$
\text{Indole} + \text{ClSO}_3\text{H} \xrightarrow{-10^\circ \text{C}} \text{5-Sulfoindole} \quad (85\%\ \text{yield})
$$ - Methylation : Reacting the sodium sulfonate with methyl chloride under pressure:
$$
\text{NaSO}3\text{-Indole} + \text{CH}3\text{Cl} \xrightarrow[3.0\ \text{MPa}]{90^\circ \text{C}} \text{5-(MeSO}_2\text{)Indole} \quad (91\%\ \text{yield})
$$
Stereoselective Formation of the 3-Acetate Group
Enzymatic Resolution
Racemic 3-hydroxy intermediates are resolved using immobilized lipase B from Candida antarctica:
| Condition | Value |
|---|---|
| Acyl donor | Vinyl acetate |
| Solvent | MTBE |
| Conversion | 45% (theoretical max) |
| ee (R-isomer) | >99% |
Mitsunobu Esterification
The alcohol is converted to the methyl ester using DEAD and Ph₃P:
$$
\text{3-OH} + \text{CH}3CO₂H \xrightarrow{\text{DEAD/Ph}3\text{P}} \text{3-OAc} \quad (92\%\ \text{yield})
$$
Reaction Optimization and Scalability
Critical process parameters identified during pilot-scale synthesis:
| Step | Challenge | Solution |
|---|---|---|
| Sulfonation | Over-sulfonation | Low-temp (–10°C) quenching |
| Methylation | Pressure control | Stepwise gas addition |
| Crystallization | Polymorphism | Seeded cooling gradient |
Industrial batches (5 kg scale) achieved 41% overall yield with 99.7% HPLC purity.
Analytical Characterization
Spectroscopic Data
Chiral HPLC
- Column : Chiralpak IC (250 × 4.6 mm)
- Mobile phase : Hexane/EtOH (85:15)
- Retention : 12.7 min (R-isomer), 18.3 min (S-isomer)
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate?
- Methodology :
- Palladium-catalyzed reductive cyclization : Utilize nitroarenes and formic acid derivatives as CO surrogates to construct the indole core, followed by sulfonation and esterification steps .
- Michael addition-elimination : Apply tandem reactions to assemble the cyclopenta[b]indole scaffold, with regioselective fluorination at position 7 using Selectfluor™ .
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate the (3R)-enantiomer, critical for stereospecific activity studies .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration of the (3R)-stereocenter and confirm the tetrahydrocyclopenta[b]indole geometry (e.g., torsion angles <5° for planarity) .
- NMR : Assign signals using 2D experiments (COSY, HSQC):
- ¹H NMR : δ 2.8–3.2 ppm (cyclopentane protons), δ 7.1–7.4 ppm (chlorobenzyl aromatic protons).
- ¹⁹F NMR : δ -110 ppm (C7-F) .
- HRMS : Validate molecular weight (calc. for C₂₃H₂₂ClFNO₄S: 487.09; observed: 487.08 ± 0.02) .
Q. What are the hypothesized biological targets based on structural analogs?
- Methodology :
- Pharmacophore mapping : Compare with cyclopenta[b]indole derivatives showing kinase inhibition (e.g., JAK2/STAT3 pathways) .
- Docking studies : Use the methylsulfonyl group as a hydrogen bond acceptor for ATP-binding pockets in kinases .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during scale-up synthesis?
- Methodology :
- DOE (Design of Experiments) : Optimize Pd catalyst loading (0.5–2 mol%) and CO surrogate stoichiometry (formic acid vs. Mo(CO)₆) to mitigate by-products (e.g., des-fluoro impurities) .
- In situ monitoring : Use ReactIR to track nitroarene reduction intermediates and adjust reaction time (typically 12–24 hrs) .
Q. What mechanistic insights explain the stereochemical outcome at the (3R)-position?
- Methodology :
- DFT calculations : Model transition states to predict enantioselectivity during cyclopentane ring formation. A 3.2 kcal/mol energy difference favors the (3R)-configuration .
- Isotopic labeling : Introduce ²H at C3 to study kinetic isotope effects (KIE >1.1 indicates rate-determining ring closure) .
Q. How to address discrepancies in biological activity data across cell lines?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
